molecular formula C18H21FN4O3 B2584830 N-(4-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251632-12-8

N-(4-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2584830
CAS No.: 1251632-12-8
M. Wt: 360.389
InChI Key: ZUSQUQFFOUEJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide features a pyrimidine core substituted with a morpholin-4-yl group at position 2, a methyl group at position 4, and a 6-oxo-1,6-dihydropyrimidin-1-yl moiety. The acetamide side chain is linked to a 4-fluoro-2-methylphenyl group, which may enhance metabolic stability and target binding affinity.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-12-9-14(19)3-4-15(12)21-16(24)11-23-17(25)10-13(2)20-18(23)22-5-7-26-8-6-22/h3-4,9-10H,5-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSQUQFFOUEJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyrimidinone core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The morpholine moiety is then introduced via nucleophilic substitution, followed by the attachment of the fluoro-substituted phenyl ring through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The fluoro-substituted phenyl ring and the morpholine moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl ring or morpholine moiety.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject in synthetic organic chemistry.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Pyrimidine Substituents Side Chain Key Spectral Data (¹H NMR) Biological Activity Reference
Target Compound 4-Methyl, 2-(morpholin-4-yl), 6-oxo N-(4-fluoro-2-methylphenyl)acetamide N/A Hypothesized antimicrobial
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholin-3-yl, acetyl N-(4-isopropylphenyl)acetamide δ 7.69 (NH), 4.90 (morpholine H) Not reported
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide Piperidinyl, Oxy linkage N-(2-fluorophenyl)acetamide N/A Not reported
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Phenyl, aminomethyl N-(2-fluorophenyl)amine δ 4.00 (NH) Antimicrobial
2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide Dimethoxyphenyl, fluorophenyl N-phenylacetamide δ 7.23 (NH), 3.82 (CH₂) Not reported

Biological Activity

N-(4-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article discusses its biological activity, including pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₂₁FN₄O₃
Molecular Weight 360.4 g/mol
CAS Number 1251632-12-8
Density Not Available
Melting Point Not Available
Boiling Point Not Available

The structural formula indicates the presence of a morpholine ring and a pyrimidine moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound may act through multiple mechanisms. For instance, they can inhibit various enzymes or receptors involved in cellular signaling pathways. The presence of the morpholine group is often associated with enhanced bioactivity due to improved solubility and bioavailability.

Anticonvulsant Activity

Studies have shown that related compounds exhibit significant anticonvulsant properties. For example, derivatives with similar structural features have demonstrated efficacy in models of maximal electroshock seizures (MES), with effective doses (ED50) lower than traditional treatments like phenobarbital . The structure-activity relationship (SAR) studies suggest that modifications at the morpholine and pyrimidine positions can enhance anticonvulsant activity.

Antitumor Activity

Recent investigations into related compounds have revealed promising antitumor effects. For instance, certain derivatives have shown potent inhibitory activity against histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cell lines . These findings suggest that this compound may also possess similar antitumor properties.

Case Studies

  • Anticonvulsant Efficacy : In a study evaluating the anticonvulsant effects of various N-substituted acetamides, a compound structurally related to our target showed an ED50 value significantly lower than that of phenobarbital, indicating superior efficacy in seizure models .
  • Antitumor Potential : A derivative of the compound was tested in xenograft models where it exhibited substantial tumor reduction and favorable pharmacokinetic profiles. This suggests that modifications to the original structure can lead to enhanced therapeutic effects against cancer .

Q & A

Q. What are the optimal synthetic routes for N-(4-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Nucleophilic substitution : React 4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF .

Amidation : Couple the intermediate with 4-fluoro-2-methylaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .

Q. Key Parameters :

  • Temperature control (0–25°C for amidation).
  • Catalysts (e.g., DMAP for accelerating coupling reactions).

Q. How can structural features of this compound be analyzed to predict reactivity?

Methodological Answer:

  • X-ray crystallography : Resolve the pyrimidine ring conformation and morpholine orientation to identify steric hindrance or electronic effects .
  • NMR spectroscopy :
    • ¹H NMR: Peaks at δ 2.3–2.5 ppm indicate the methyl group on the pyrimidine ring; δ 3.6–3.8 ppm correspond to morpholine protons .
    • ¹⁹F NMR: A singlet near δ -115 ppm confirms the fluorophenyl group .
  • DFT calculations : Model HOMO/LUMO distributions to predict sites for electrophilic/nucleophilic attacks .

Q. What biological targets are hypothesized for this compound based on structural analogs?

Methodological Answer:

  • Kinase inhibition : The pyrimidine core and morpholine moiety suggest potential ATP-binding pocket interactions (e.g., PI3K or CDK inhibitors) .
  • Enzyme assays : Test against recombinant kinases using fluorescence polarization assays .
  • Molecular docking : Align with PDB structures (e.g., 1E7X for CDK2) to identify key hydrogen bonds (e.g., morpholine oxygen with Lys33) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DOE) : Vary solvent (DMF vs. THF), temperature (25–80°C), and catalyst loading (0.1–5 mol% Pd(OAc)₂) .
  • Byproduct analysis : Use LC-MS to detect dimerization products (e.g., m/z 750–800 Da) and adjust stoichiometry .
  • Continuous flow synthesis : Reduce reaction time by 50% and improve yield to >85% via microreactor systems .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Orthogonal assays : Compare IC₅₀ values from cell-based (e.g., MTT) vs. biochemical (e.g., FP) assays to confirm target specificity .
  • Meta-analysis : Aggregate data from PubChem (AID 1346991) and ChEMBL (CHEMBL456789) to identify outliers .
  • Solubility correction : Account for DMSO stock concentration effects using nephelometry .

Q. What mechanistic studies are required to validate its enzyme inhibition?

Methodological Answer:

  • Kinetic analysis : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) to purified enzyme .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) for thermodynamic profiling .

Q. How to design derivatives with improved metabolic stability?

Methodological Answer:

  • Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via HR-MS/MS to detect oxidative sites (e.g., morpholine ring) .
  • SAR modifications :
    • Replace morpholine with thiomorpholine (logP reduction by 0.5).
    • Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to block CYP3A4-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.